molecular formula C17H19ClN2 B5760608 1-benzyl-4-(2-chlorophenyl)piperazine

1-benzyl-4-(2-chlorophenyl)piperazine

Cat. No.: B5760608
M. Wt: 286.8 g/mol
InChI Key: OIAMAIIGTFXROJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chlorophenyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals. It is characterized by a benzyl group attached to the nitrogen atom of the piperazine ring and a chlorophenyl group at the fourth position of the piperazine ring. This compound has garnered interest due to its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-chlorophenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-Benzyl-4-(2-chlorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-chlorophenyl)piperazine involves its interaction with neurotransmitter receptors in the brain. It has been shown to affect the serotonergic and dopaminergic systems, similar to other piperazine derivatives. The compound acts as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft and enhancing neurotransmission .

Comparison with Similar Compounds

    1-Benzylpiperazine: A related compound with similar stimulant properties but lacking the chlorophenyl group.

    1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with a chlorine atom at the meta position of the phenyl ring.

    1-(3-Trifluoromethylphenyl)piperazine: A piperazine derivative with a trifluoromethyl group at the meta position of the phenyl ring.

Uniqueness: 1-Benzyl-4-(2-chlorophenyl)piperazine is unique due to the presence of both a benzyl group and a chlorophenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-4-(2-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAMAIIGTFXROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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